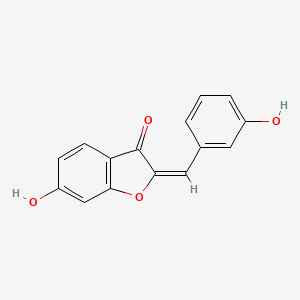

6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one

Description

6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 3-hydroxy-substituted benzylidene group at the C2 position and a hydroxy group at the C6 position of the benzofuran core. This compound belongs to the aurone family, a class of naturally occurring and synthetic heterocycles known for diverse biological activities, including anticancer, antioxidant, and kinase-inhibitory properties .

Properties

Molecular Formula |

C15H10O4 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

(2E)-6-hydroxy-2-[(3-hydroxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,16-17H/b14-7+ |

InChI Key |

ZVSCXJXQVYHWIJ-VGOFMYFVSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 6-hydroxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to form ethers or esters.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Benzyl derivatives.

Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the benzofuran core may interact with specific enzymes or receptors. These interactions could modulate various biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physical Properties

The following table summarizes key structural analogues, their substituents, synthesis yields, melting points, and biological activities (where available):

Key Observations:

- Substituent Effects on Melting Points : Compounds with multiple hydroxyl groups (e.g., 6g) exhibit higher melting points (270–271°C) due to increased hydrogen bonding . Methoxy groups (e.g., 6y) moderately elevate melting points compared to allylidene derivatives (e.g., E1 at 234–235°C) .

- Synthesis Yields : Methoxy-substituted derivatives (e.g., 6y) achieve higher yields (86.2%) compared to dihydroxy analogues (e.g., 6g at 42.4%), likely due to reduced steric hindrance and improved reaction efficiency .

DRAK2 Inhibition

- 2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one : Exhibits moderate DRAK2 inhibition (IC₅₀ = 3.15 µM) . Methoxy substitutions at C5, C6, or C7 of the benzofuran core enhance activity; derivatives 40 and 41 show improved potency and β-cell protective effects in glucose-stimulated insulin secretion assays .

Selectivity and Scaffold Hopping

- Thieno[2,3-b]pyridine derivatives: Demonstrated dual inhibition of DRAK1/2 (IC₅₀ = 0.82 µM) but lacked selectivity . In contrast, benzofuran-3(2H)-one derivatives like the target compound may offer scaffold versatility for selective kinase inhibition.

Q & A

Q. Basic

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the α,β-unsaturated carbonyl moiety.

- Oxygen-free environments : Argon purging minimizes oxidative degradation .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Q. Basic

- Antioxidant assays : DPPH radical scavenging (IC₅₀ calculation) and FRAP assays at concentrations 10–100 μM .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination via dose-response curves (0.1–50 μM) .

- Enzyme inhibition : Fluorescence-based assays for tyrosinase or COX-2 inhibition, using kinetic analysis (Vmax/Km) .

How can analytical methods validate purity and quantify this compound in complex mixtures?

Q. Advanced

- HPLC-DAD : C18 column (5 μm, 250 × 4.6 mm), isocratic elution with MeOH:H₂O (70:30, 1 mL/min), detection at 254 nm. Calibration curves (R² >0.99) ensure quantification accuracy .

- LC-MS/MS : ESI+ mode (m/z 283.1 [M+H]⁺), MRM transitions for selective detection in biological matrices .

How can reaction conditions be optimized to suppress competing pathways (e.g., flavone formation)?

Q. Advanced

- Ultrasound-assisted synthesis : Reduces reaction time to 20–30 min, minimizing side reactions. For example, EDDA in CH₃CN under ultrasound (40 kHz) achieves 85% yield .

- Catalyst modulation : Substituting Hg(OAc)₂ with Al₂O₃ in CH₂Cl₂ reduces toxicity and improves selectivity .

- Kinetic studies : Monitor intermediates via in situ FT-IR to identify critical timepoints for quenching .

How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

Q. Advanced

- Comparative studies : Replicate methods under standardized conditions (e.g., solvent purity, catalyst batch) to isolate variables.

- Computational modeling : DFT calculations (B3LYP/6-31G**) predict reaction pathways and identify energetically favorable intermediates .

- Meta-analysis : Pool data from ≥5 independent studies to calculate weighted averages and confidence intervals .

What computational tools predict the compound’s reactivity and interaction with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2, PDB ID 5KIR) with ΔG < –8 kcal/mol indicating strong affinity .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) .

- ADMET prediction (SwissADME) : Estimate bioavailability (TPSA <140 Ų) and CYP450 inhibition risks .

How does substituent positioning on the benzylidene group affect bioactivity?

Q. Advanced

- Para-substituted electron-withdrawing groups (e.g., –Br, –Cl) enhance cytotoxicity (EC₅₀ ↓20–40%) via increased electrophilicity .

- Meta-hydroxyl groups : Improve antioxidant capacity by stabilizing phenoxyl radicals (IC₅₀ 12.5 μM vs. DPPH) .

- Steric effects : Bulky substituents (e.g., –OCH₂CH₃) reduce binding to hydrophobic enzyme pockets .

What multi-step strategies enable the synthesis of structurally complex derivatives?

Q. Advanced

- Cascade [3,3]-sigmatropic rearrangement : Build fused benzofuran scaffolds in one pot (e.g., NaH/THF, 0°C to RT, 12 h) with >70% yield .

- Protecting group strategies : Use benzyl ethers (–OBn) to mask hydroxyl groups during condensation, followed by Pd/C-H₂ deprotection .

- Asymmetric catalysis : Chiral Cu(I) complexes induce enantioselective cyclization (ee >90%) for pharmacologically relevant isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.